5-Amino-2,4-dichlorophenol hydrochloride
CAS No.: 197178-93-1
Cat. No.: VC21292107
Molecular Formula: C6H6Cl3NO
Molecular Weight: 214.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 197178-93-1 |
---|---|
Molecular Formula | C6H6Cl3NO |
Molecular Weight | 214.5 g/mol |
IUPAC Name | 5-amino-2,4-dichlorophenol;hydrochloride |
Standard InChI | InChI=1S/C6H5Cl2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H |
Standard InChI Key | FTMLWEVHTJTOLS-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1O)Cl)Cl)N.Cl |
Canonical SMILES | C1=C(C(=CC(=C1O)Cl)Cl)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
5-Amino-2,4-dichlorophenol hydrochloride features a phenolic structure with an amino group at the 5-position and chlorine atoms at positions 2 and 4 of the aromatic ring. The compound exists as a hydrochloride salt, which affects its solubility and handling properties compared to the free base form. The molecular architecture contributes to its unique chemical reactivity profile and application potential .
Structural Identifiers and Chemical Information
The compound can be identified through various standardized chemical notations, as detailed in Table 1 below:
Parameter | Information |
---|---|
CAS Registry Number | 197178-93-1 |
Molecular Formula | C₆H₅Cl₂NO·HCl (or C₆H₆Cl₃NO) |
IUPAC Name | 5-Amino-2,4-dichlorophenol hydrochloride |
InChI | InChI=1S/C6H5Cl2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H |
InChI Key | FTMLWEVHTJTOLS-UHFFFAOYSA-N |
SMILES Notation | Cl.ClC=1C=C(Cl)C(N)=CC1O |
Alternative Names | 5-Amino-2,4-dichlorophenol hydrochloride (1:1); ADCP; 5-Amino-2,4-dichoro-phenol |
The structural configuration of this compound is characterized by the strategic positioning of functional groups that significantly influence its chemical behavior. The phenolic hydroxyl group at position 1, the amino group at position 5, and the chlorine atoms at positions 2 and 4 create a unique electronic distribution across the molecule .
Physicochemical Properties
The physicochemical profile of 5-Amino-2,4-dichlorophenol hydrochloride is significantly influenced by its structural elements. As a hydrochloride salt, the compound demonstrates enhanced water solubility compared to its free base form, making it more suitable for aqueous applications and easier to handle in laboratory settings .
The presence of the amino group contributes substantial basicity to the molecule, while the phenolic hydroxyl group imparts acidic characteristics, creating an amphoteric compound. The two chlorine substituents enhance the electrophilic properties of the aromatic ring and affect the electronic distribution throughout the molecule. These structural features collectively determine the compound's reactivity patterns in various chemical transformations .
Applications and Practical Uses
Chemical Intermediate Applications
5-Amino-2,4-dichlorophenol hydrochloride serves as a valuable synthetic intermediate in organic chemistry, particularly in the development of more complex molecular structures. The reactive functional groups present in the molecule—namely the amino group, hydroxyl moiety, and the electronically influenced aromatic system—provide multiple points for chemical modifications and transformations .
Analytical and Research Applications
In research settings, 5-Amino-2,4-dichlorophenol hydrochloride may serve as a model compound for studying chemical reactivity, particularly in systems involving halogenated phenolic structures. Its defined structure and functional group arrangement make it useful for developing and validating analytical methods .
Specification Parameter | Typical Value/Range |
---|---|
Minimum Purity | ≥95% |
Appearance | Solid form |
Available Quantities | Various packaging sizes |
Delivery Timeframe | Approximately 2 weeks (standard shipping) |
Storage Requirements | Store in cool, dry place, away from light |
Commercial suppliers typically offer the compound with purity certificates and technical data sheets that provide detailed information on impurity profiles and physical characteristics .
Analytical Methods for Identification
Several analytical techniques can be employed for the identification and characterization of 5-Amino-2,4-dichlorophenol hydrochloride:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, with characteristic signals for aromatic protons, amino group protons, and the phenolic hydroxyl. Both ¹H-NMR and ¹³C-NMR are valuable for structural verification .
Infrared (IR) spectroscopy can identify key functional groups, including the characteristic bands for the phenolic OH, primary amine (NH₂), and carbon-chlorine bonds. These spectral features serve as a fingerprint for compound identification .
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) offers a reliable method for purity assessment and quantification. For research and quality control purposes, HPLC analysis with appropriate detection methods (typically UV detection) can determine compound purity with high precision .
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